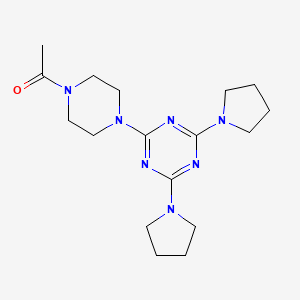
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been widely used in scientific research due to its ability to selectively block certain types of glutamate receptors in the brain.
Mechanism of Action
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline selectively blocks the AMPA and kainate receptors by binding to their ion channels and preventing the influx of calcium ions into the neuron. This leads to a decrease in excitatory neurotransmission and ultimately results in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to have a number of biochemical and physiological effects. It has been found to reduce the severity of seizures in animal models of epilepsy, and to improve cognitive function in animal models of Alzheimer's disease. 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline is its selectivity for AMPA and kainate receptors, which allows for the precise manipulation of these receptors in scientific research. However, 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has some limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline can have off-target effects on other types of glutamate receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline in scientific research. One area of interest is the development of more selective and potent 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline analogs that can be used to further elucidate the role of AMPA and kainate receptors in neurological disorders. Another area of interest is the use of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, the use of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline in clinical trials for the treatment of neurological disorders is an area of ongoing research.
Synthesis Methods
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2-methylquinoline with piperidine, followed by the addition of methoxy groups to the quinoline ring. The final step involves the methylation of the nitrogen atom in the piperidine ring. The purity and yield of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has been extensively used in scientific research as a selective antagonist of certain types of glutamate receptors, specifically AMPA and kainate receptors. These receptors are involved in excitatory neurotransmission in the brain and play a crucial role in learning and memory processes. 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has been used to study the role of these receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
properties
IUPAC Name |
5,8-dimethoxy-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-15(19-9-5-4-6-10-19)18-17-14(21-3)8-7-13(20-2)16(12)17/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAXXDBHBNPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)

![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)

![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)

![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)